molecular formula C11H14BrNO3 B1374764 5-Bromo-2-butoxy-1-methyl-3-nitrobenzene CAS No. 1381944-31-5

5-Bromo-2-butoxy-1-methyl-3-nitrobenzene

Cat. No. B1374764
CAS RN: 1381944-31-5
M. Wt: 288.14 g/mol
InChI Key: BUAGNQPTTFVDTK-UHFFFAOYSA-N
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Description

5-Bromo-2-butoxy-1-methyl-3-nitrobenzene is a chemical compound with the molecular formula C11H14BrNO3 . It is also known by its IUPAC name, 5-bromo-2-butoxy-1-methyl-3-nitrobenzene .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-butoxy-1-methyl-3-nitrobenzene consists of a benzene ring substituted with bromo, butoxy, methyl, and nitro groups . The exact positions of these substituents on the benzene ring are as indicated by the name of the compound.


Chemical Reactions Analysis

While specific chemical reactions involving 5-Bromo-2-butoxy-1-methyl-3-nitrobenzene are not detailed in the available literature, nitro compounds in general can undergo a variety of reactions. These include reduction to amines, reactions with nucleophiles, and participation in electrophilic aromatic substitution reactions .

Scientific Research Applications

Organic Synthesis

5-Bromo-2-butoxy-1-methyl-3-nitrobenzene: is a versatile compound in organic synthesis. Its bromine and nitro groups make it a valuable intermediate for various chemical reactions. For instance, the bromine atom can undergo nucleophilic substitution reactions, allowing the introduction of different functional groups . The nitro group can be reduced to an amine, providing a pathway to synthesize a wide range of aromatic amines, which are crucial in the production of dyes, pharmaceuticals, and agrochemicals.

Catalysis

This compound can serve as a ligand precursor in catalysis. By modifying the ligand sphere of a metal catalyst, researchers can influence the catalyst’s selectivity and activity. This is particularly relevant in the development of catalysts for cross-coupling reactions, such as the Suzuki–Miyaura coupling , which forms carbon-carbon bonds in the synthesis of complex organic molecules .

properties

IUPAC Name

5-bromo-2-butoxy-1-methyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO3/c1-3-4-5-16-11-8(2)6-9(12)7-10(11)13(14)15/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUAGNQPTTFVDTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1C)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60743027
Record name 5-Bromo-2-butoxy-1-methyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-butoxy-1-methyl-3-nitrobenzene

CAS RN

1381944-31-5
Record name Benzene, 5-bromo-2-butoxy-1-methyl-3-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1381944-31-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-butoxy-1-methyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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